![molecular formula C18H19F3N4O4S B2354455 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2097929-02-5](/img/structure/B2354455.png)

4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

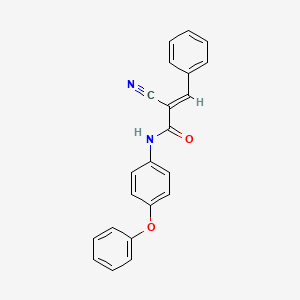

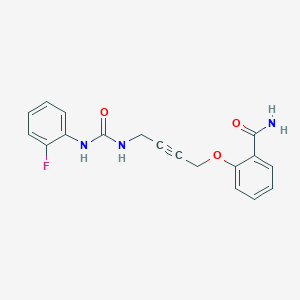

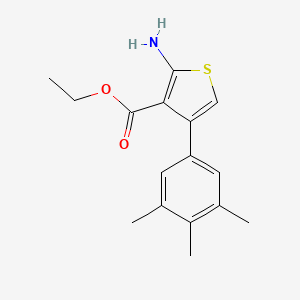

The compound “4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine” is a complex organic molecule. It contains several functional groups and structural features, including a 1,4-benzodioxine ring, a piperazine ring, a pyrimidine ring, a sulfonyl group, and trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the various functional groups. The benzodioxine ring is a type of oxygen-containing heterocycle, while the piperazine and pyrimidine rings are nitrogen-containing heterocycles . The sulfonyl group is a sulfur-containing functional group, and the trifluoromethyl group contains fluorine atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar sulfonyl group and the heterocyclic rings could impact the compound’s solubility, boiling point, melting point, and other properties .

Aplicaciones Científicas De Investigación

Herbicidal Applications

Research on pyrimidine and triazine intermediates, including compounds structurally related to 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine, has shown their utility in the development of herbicidal sulfonylureas. These compounds are designed for selectivity in agricultural applications, demonstrating effectiveness in post-emergence herbicide formulations for crops like cotton and wheat, by exploiting specific metabolic pathways or by combining with lipophilic sulfonamide moieties for enhanced selectivity (Hamprecht et al., 1999).

Anticancer Research

The synthesis of new derivatives has been explored for their antiproliferative activity against human cancer cell lines. Compounds within this chemical family have shown potential as anticancer agents, with specific derivatives demonstrating significant activity across various cancer cell lines. This suggests a promising avenue for the development of new therapeutic agents targeting cancer (Mallesha et al., 2012).

Antimicrobial and Anti-inflammatory Agents

Novel heterocyclic compounds derived from similar chemical structures have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds have exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, indicating their potential in developing new treatments for inflammatory diseases (Abu‐Hashem et al., 2020).

Antibacterial Applications

Derivatives of pyrido(2,3-d)pyrimidine, closely related to the core structure of interest, have been explored for their antibacterial activity. These compounds, especially those with specific substitutions, have shown enhanced activity against gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa, pointing towards their potential utility in addressing antibiotic resistance issues (Matsumoto & Minami, 1975).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that 1,4-benzodioxane derivatives, which are part of the compound’s structure, have been associated with various biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .

Mode of Action

It is known that the enantioselective synthesis of 2-substituted 1,4-benzodioxanes, a class of compounds to which our compound belongs, can be achieved using a catalyst system . This process involves the interaction of the compound with its targets, leading to changes in their function .

Biochemical Pathways

Given the biological activities associated with 1,4-benzodioxane derivatives, it can be inferred that the compound may interact with pathways related to α-adrenergic signaling, gastric acid secretion, muscle contraction, neurotransmission, anxiety response, and liver protection .

Propiedades

IUPAC Name |

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O4S/c1-12-22-16(18(19,20)21)11-17(23-12)24-4-6-25(7-5-24)30(26,27)13-2-3-14-15(10-13)29-9-8-28-14/h2-3,10-11H,4-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFOAWKRLJUNEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine](/img/structure/B2354379.png)

![3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B2354381.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/no-structure.png)

![[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B2354387.png)

![2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2354389.png)